
PROTAC AR Degrader-4 (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC AR Degrader-4 (TFA) is a compound designed to degrade the androgen receptor (AR) through the proteolysis-targeting chimera (PROTAC) mechanism. This compound consists of a ligand binding group for cellular inhibitor of apoptosis protein 1 (cIAP1), a linker, and an androgen receptor binding group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC AR Degrader-4 (TFA) involves the conjugation of a ligand for cIAP1, a linker, and a ligand for the androgen receptor. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including amide bond formation, esterification, and etherification .
Industrial Production Methods: Industrial production methods for PROTAC AR Degrader-4 (TFA) are not widely published. Typically, such compounds are produced in specialized laboratories with advanced equipment and techniques to ensure high purity and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: PROTAC AR Degrader-4 (TFA) primarily undergoes reactions related to its degradation mechanism, including ubiquitination and proteasomal degradation. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of PROTAC AR Degrader-4 (TFA) include various protecting groups, coupling reagents, and solvents such as dimethyl sulfoxide (DMSO). The conditions often involve controlled temperatures and inert atmospheres to prevent degradation of sensitive intermediates .
Major Products Formed: The major product formed from the degradation of PROTAC AR Degrader-4 (TFA) is the polyubiquitinated androgen receptor, which is subsequently degraded by the proteasome .
Applications De Recherche Scientifique
PROTAC AR Degrader-4 (TFA) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the degradation of the androgen receptor, which is implicated in various diseases, including prostate cancer . By degrading the androgen receptor, this compound helps researchers understand the role of AR in disease progression and the potential for targeted therapies .
In addition to cancer research, PROTAC AR Degrader-4 (TFA) is used in drug discovery and development to identify new therapeutic targets and evaluate the efficacy of PROTAC-based therapies . It also serves as a tool for investigating the ubiquitin-proteasome system and its role in protein homeostasis .
Mécanisme D'action
The mechanism of action of PROTAC AR Degrader-4 (TFA) involves the recruitment of the androgen receptor and cIAP1 to form a ternary complex. This complex facilitates the ubiquitination of the androgen receptor by cIAP1, leading to its recognition and degradation by the proteasome . The process is catalytic, meaning that the PROTAC molecule is recycled and can target multiple androgen receptor molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to PROTAC AR Degrader-4 (TFA) include other PROTAC-based androgen receptor degraders, such as ARV-110 and ARD-61 . These compounds also target the androgen receptor for degradation but may differ in their ligand binding groups, linkers, and overall efficacy .
Uniqueness: PROTAC AR Degrader-4 (TFA) is unique in its specific design to utilize cIAP1 as the E3 ligase for ubiquitination. This specificity allows for targeted degradation of the androgen receptor with potentially fewer off-target effects compared to other PROTACs that use different E3 ligases . Additionally, the trifluoroacetic acid (TFA) form of the compound enhances its solubility and stability .
Propriétés
Formule moléculaire |
C45H68F3N3O11 |
|---|---|
Poids moléculaire |
884.0 g/mol |
Nom IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H67N3O9.C2HF3O2/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4;3-2(4,5)1(6)7/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51);(H,6,7)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-;/m0./s1 |
Clé InChI |
URZFPFDMMGLCJC-AFGPOOCPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
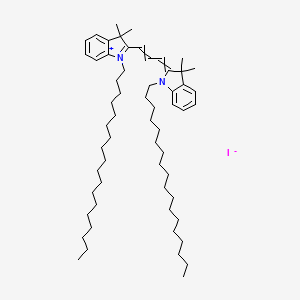
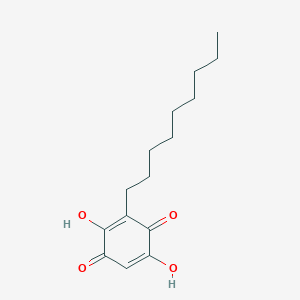
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11929956.png)
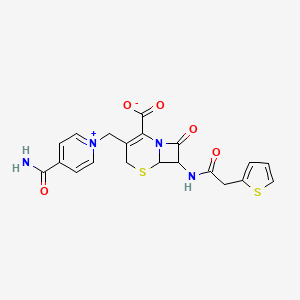
![(1R,2R,5R,7R,10S,11S,14S,16R,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23-triethyl-2,11,20,29,32-pentamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B11929974.png)

![N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine](/img/structure/B11930003.png)
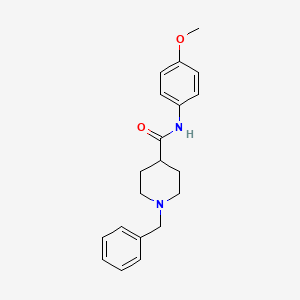
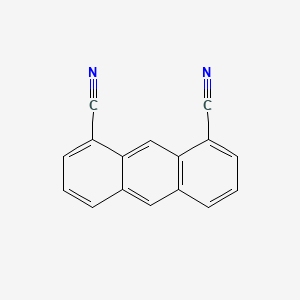

![(8S,9R,10R,11S,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-10,13-dimethyl-17-prop-1-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11930016.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
